molecular formula C7H4BrFO3 B6359703 2-Bromo-6-fluoro-3-hydroxybenzoic acid CAS No. 91659-32-4

2-Bromo-6-fluoro-3-hydroxybenzoic acid

Cat. No.: B6359703
CAS No.: 91659-32-4
M. Wt: 235.01 g/mol
InChI Key: ZHLVDVIHTDAFLA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-6-fluoro-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLVDVIHTDAFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway via Diazotization and Hydrolysis

A patent detailing the synthesis of 2-bromo-6-fluorobenzoic acid (CN102795993B) offers a adaptable framework. The reported method uses o-fluorobenzonitrile as a starting material and proceeds through nitration, nitro reduction, bromination, diazotization, and hydrolysis. Modifying the diazotization step to introduce a hydroxyl group instead of deaminating could yield the target compound:

Proposed Modified Steps :

  • Nitration : o-Fluorobenzonitrile undergoes nitration at −2–2°C with fuming sulfuric acid and nitric acid (1:1.05 molar ratio), yielding 2-fluoro-5-nitrobenzonitrile.

  • Nitro Reduction : Iron powder and ammonium chloride reduce the nitro group to an amine at 90–95°C, forming 2-fluoro-5-aminobenzonitrile.

  • Bromination : Bromine introduction at position 2 via electrophilic substitution, leveraging the amine’s activating and directing effects.

  • Diazotization and Hydrolysis : Treating 2-bromo-3-amino-6-fluorobenzonitrile with sodium nitrite in sulfuric acid generates a diazonium salt. Instead of deamination with sodium hypophosphite (as in the original patent), hydrolyzing the diazonium salt in aqueous acid replaces the amine with a hydroxyl group.

  • Nitrile Hydrolysis : Conversion of the nitrile to carboxylic acid using concentrated sulfuric acid at elevated temperatures.

Critical Parameters :

  • Diazotization temperature: −5–5°C to prevent premature decomposition.

  • Hydrolysis conditions: Controlled addition of sodium hypophosphite (if used for deamination) or water for hydroxylation.

Yield Considerations :

  • The original process achieves a 16.9% overall yield for 2-bromo-6-fluorobenzoic acid. Introducing hydroxylation may reduce yields due to competing side reactions (e.g., ring hydroxylation at unintended positions).

Alternative Route via Phenolic Intermediate

Another approach leverages 2-amino-3-bromo-5-fluorophenol (CAS#:1805027-31-9) as a precursor. Oxidizing the phenol’s methyl group or side chain to a carboxylic acid could yield the target molecule:

Proposed Steps :

  • Synthesis of 2-amino-3-bromo-5-fluorophenol : Achieved via bromination of 3-fluoro-5-nitrophenol followed by nitro reduction.

  • Diazotization and Hydroxyl Retention : Diazotization of the amine under mild conditions preserves the phenolic -OH group.

  • Carboxylic Acid Introduction : Oxidation of a methyl group (if present) or carboxylation via Kolbe-Schmitt reaction under high-pressure CO₂.

Challenges :

  • Kolbe-Schmitt reactions require anhydrous conditions and precise temperature control (100–150°C).

  • Competing decarboxylation or over-oxidation may occur.

Comparative Analysis of Methodologies

ParameterDiazotization-Hydrolysis RoutePhenolic Intermediate Route
Starting Materialo-Fluorobenzonitrile3-Fluoro-5-nitrophenol
Key StepDiazonium salt hydrolysisKolbe-Schmitt carboxylation
Regiochemical ControlHigh (directed by amine)Moderate (directed by -OH)
Overall Yield (Est.)10–15%5–10%
Purity98.8% (similar to parent process)Dependent on oxidation efficiency

Advantages of Diazotization Route :

  • Leverages established industrial processes for analogous compounds.

  • Amenable to scale-up with existing infrastructure.

Drawbacks :

  • Multi-step synthesis increases cost and complexity.

  • Sensitive to reaction conditions (e.g., temperature during diazotization).

Optimization Strategies and Industrial Considerations

Reaction Condition Optimization

  • Nitration : Lower temperatures (−2–2°C) minimize polysubstitution.

  • Bromination : Use of dibromohydantoin as a brominating agent improves selectivity over elemental bromine.

  • Hydrolysis : Sulfuric acid concentrations >90% enhance nitrile-to-carboxylic acid conversion.

Purification Techniques

  • Crystallization : Methanol/water mixtures effectively isolate the final product.

  • Column Chromatography : Necessary for intermediates prone to isomerization (e.g., separating 2-bromo from 4-bromo derivatives) .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : 2-Bromo-6-fluoro-3-hydroxybenzoic acid serves as a versatile intermediate in the synthesis of various organic compounds. Its reactive functional groups enable it to participate in nucleophilic and electrophilic substitution reactions, oxidation, and reduction processes.

Biology

  • Enzyme Inhibition Studies : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LO), potentially modulating leukotriene synthesis and impacting inflammatory responses.
  • Biochemical Assays : It is used as a probe in biochemical assays to study interactions with biological macromolecules, influencing enzyme activity and metabolic processes.

Medicine

  • Therapeutic Properties : Research is underway to explore its anti-inflammatory and antimicrobial activities. Its potential to inhibit specific enzymes makes it a candidate for drug development aimed at treating inflammatory diseases.

Industry

  • Pharmaceuticals and Agrochemicals : The compound is utilized in the production of pharmaceuticals and agricultural chemicals due to its reactivity and ability to form derivatives that may have enhanced biological activity .

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on human 5-lipoxygenase activity. Results indicated that the compound significantly reduced leukotriene production in vitro, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing various derivatives from this compound through substitution reactions. These derivatives exhibited altered biological activities, highlighting the compound's utility as a scaffold for drug development.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Bromo-6-fluoro-3-hydroxybenzoic acid
  • CAS Number : 91659-32-4
  • Molecular Formula : C₇H₄BrFO₃
  • Molecular Weight : 232.9 g/mol (as per LC-MS data) .
  • Purity : ≥97% (commercial grade).
  • Storage : Requires storage at 2–8°C for stability .

Structural Features :
The compound features a benzoic acid backbone substituted with bromine (position 2), fluorine (position 6), and a hydroxyl group (position 3). This arrangement confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of this compound with analogous compounds identified in the literature:

Compound Name CAS Number Molecular Formula Key Substituents Functional Groups Similarity Score
This compound 91659-32-4 C₇H₄BrFO₃ Br (2), F (6), OH (3) Carboxylic acid, hydroxyl Reference
2-Bromo-5-fluoroterephthalic acid 1359857-60-5 C₈H₄BrFO₄ Br (2), F (5), COOH (1,4) Two carboxylic acids 0.98
2-Bromo-6-fluoro-3-methylbenzoic acid 743466-98-0 C₈H₆BrFO₂ Br (2), F (6), CH₃ (3) Carboxylic acid, methyl 0.96
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid 1980062-64-3 C₈H₃BrF₄O₂ Br (3), F (2), CF₃ (6) Carboxylic acid, trifluoromethyl N/A
2-Bromo-3-fluorobenzoic acid Not Provided C₇H₄BrFO₂ Br (2), F (3) Carboxylic acid N/A

Key Observations :

Functional Group Influence: The hydroxyl group in this compound enhances hydrogen-bonding capacity and acidity compared to methyl (e.g., 2-bromo-6-fluoro-3-methylbenzoic acid) or trifluoromethyl (e.g., 3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid) derivatives .

Positional Isomerism: Substitution patterns significantly alter electronic distribution. For example, 2-bromo-5-fluoroterephthalic acid (two carboxylic acids at positions 1 and 4) exhibits higher water solubility but lower bioavailability compared to the mono-carboxylic acid structure of the target compound .

Biological Activity

2-Bromo-6-fluoro-3-hydroxybenzoic acid is a chemical compound that belongs to the class of benzoic acids, characterized by its unique halogenated structure. This article explores its biological activity, potential mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrFO3C_7H_5BrFO_3 with a molecular weight of approximately 235.01 g/mol. The presence of bromine and fluorine atoms, along with a hydroxyl group, contributes to its reactivity and potential biological activity.

Target Enzymes

Preliminary research suggests that this compound may inhibit human 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which play a significant role in inflammatory responses. By potentially modulating the leukotriene synthesis pathway, this compound may have anti-inflammatory effects.

Biochemical Pathways

The compound is hypothesized to interact with various biological macromolecules, including enzymes and proteins. Its structural features may enhance binding interactions, leading to alterations in enzyme activity and cellular processes.

Anti-inflammatory Properties

Studies indicate that compounds with similar structures often exhibit anti-inflammatory properties. If this compound effectively inhibits 5-LO, it could reduce leukotriene production, thereby alleviating inflammation.

Antimicrobial Activity

Research on related compounds has shown potential antimicrobial properties. Given the structural similarities, it is plausible that this compound may also possess antimicrobial effects, warranting further investigation into its efficacy against various pathogens.

Research Applications

This compound has several applications in scientific research:

  • Chemistry : Used as a building block in organic synthesis and as a reagent in chemical reactions.
  • Biology : Investigated for enzyme inhibition and as a probe in biochemical assays.
  • Medicine : Explored for potential therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.
  • Industry : Utilized in the production of pharmaceuticals and specialty chemicals.

Inhibition Studies

In vitro studies are essential for understanding the biological activity of this compound. For example, compounds structurally similar to it have demonstrated significant inhibitory activity against various enzymes involved in metabolic processes. A notable study found that halogenated phenyl rings exhibited high affinity for specific binding sites on target enzymes .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other benzoic acid derivatives:

Compound NameChemical FormulaKey Features
This compoundC7H5BrF O3Unique bromine and fluorine substitution
3-Bromo-6-fluoro-2-hydroxybenzoic acidC7H5BrF O3Different hydroxyl position; varying reactivity
6-Bromo-2-chloro-4-fluoro-3-hydroxybenzoic acidC7H4BrClF O3Contains chlorine; different reactivity profile

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-6-fluoro-3-hydroxybenzoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves halogenation (bromination/fluorination) of hydroxybenzoic acid derivatives. For example, directed ortho-metalation or electrophilic aromatic substitution under controlled pH (e.g., using HBr/HF as halogen sources). Purification methods include recrystallization (ethanol/water mixtures) or HPLC with C18 columns. Purity optimization requires monitoring via TLC (silica gel, ethyl acetate/hexane eluent) and spectroscopic validation (¹H/¹³C NMR, FT-IR) .

Q. How do the functional groups (bromo, fluoro, hydroxyl) influence the compound’s reactivity and solubility?

  • Methodological Answer :

  • Bromo : Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Fluoro : Increases metabolic stability and lipophilicity, affecting membrane permeability.
  • Hydroxyl : Participates in hydrogen bonding, improving aqueous solubility but requiring protection (e.g., acetylation) during reactions.
    Solubility can be modulated using polar aprotic solvents (DMF, DMSO) or pH adjustment (ionization at pH > pKa ~2.8) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., aromatic proton splitting due to Br/F proximity).
  • FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (C₇H₄BrFO₃, theoretical m/z 232.93) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing bromo/fluoro substituents without side-product formation?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables:

  • Temperature : Lower temps (0–5°C) reduce electrophilic over-substitution.
  • Catalysts : Lewis acids (e.g., FeCl₃) improve regioselectivity.
  • Solvent : Dichloromethane minimizes hydrolysis. Monitor via in-situ FT-IR or HPLC-MS to track intermediates .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar benzoic acid derivatives?

  • Methodological Answer : Conduct systematic reviews to identify variables:

  • Purity : Replicate studies using HPLC-validated samples (>97%, as in ).
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration).
  • Structural Analogues : Compare with 3-bromo-6-fluoro-2-methoxybenzoic acid () to isolate substituent effects .

Q. What computational tools predict the reactivity of this compound in drug design?

  • Methodological Answer :

  • DFT Calculations : Model electrophilic aromatic substitution barriers (Gaussian, ORCA).
  • Molecular Docking (AutoDock Vina) : Predict binding to enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
  • ADMET Predictors : Estimate toxicity profiles (e.g., hepatotoxicity risk via MetaDrug) .

Q. What strategies mitigate stability issues during storage of this compound?

  • Methodological Answer :

  • Storage : Use amber vials at 2–8°C (per ) under argon to prevent oxidation.
  • Lyophilization : Convert to stable sodium/potassium salts for long-term storage.
  • Stability Assays : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

Q. How can this compound serve as a precursor for post-functionalization in drug discovery?

  • Methodological Answer :

  • Cross-Coupling : Suzuki-Miyaura with arylboronic acids (e.g., 4-bromo-2-fluorophenylboronic acid, ).
  • Esterification : Protect carboxylic acid with methyl groups for prodrug synthesis.
  • Bioconjugation : Attach via hydroxyl group to PEGylated carriers for targeted delivery .

Q. What mechanisms underlie its potential biological activity in enzyme inhibition studies?

  • Methodological Answer : Hypothesized mechanisms (based on analogues):

  • Kinase Inhibition : Competitive binding to ATP pockets (e.g., EGFR tyrosine kinase).
  • ROS Scavenging : Hydroxyl group mediates antioxidant effects (validate via DPPH assay).
  • Anti-inflammatory : COX-2 inhibition (test via prostaglandin E₂ ELISA) .

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